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molecular formula C10H10Br2O2 B1396727 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone CAS No. 1189816-63-4

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone

Cat. No. B1396727
M. Wt: 321.99 g/mol
InChI Key: VRWQHFQKACFKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09175009B2

Procedure details

To a stirred solution of 5′-bromo-2′-hydroxyacetophenone (10 g, 46.5 mmol) in methyl ethyl ketone (100 mL) was added K2CO3 (13.5 g, 97.7 mmol) followed by 1,2-dibromoethane (20 mL, 232.5 mmol). The reaction mixture was heated at a mild reflux temperature (ca. 80° C.) for 16 h at which point the reaction flask was cooled to room temperature. The resultant solids were filtered off and the solvent removed by rotary evaporation under reduced pressure. The residue was dissolved in Et2O/EtOAc (4:1, 500 mL) and the precipitated solid (the alkylation dimer) was removed by filtration. The filtrate was washed with 2 N NaOH (100 mL) and the organic portion was dried over Na2SO4 and concentrated in vacuo to give crude 1-(5-bromo-2-(2-bromoethoxyl)phenyl)ethanone (8.07 g, 55%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].[Br:18][CH2:19][CH2:20]Br>C(C(C)=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:20][CH2:19][Br:18])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
13.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
BrCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resultant solids were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Et2O/EtOAc (4:1, 500 mL)
CUSTOM
Type
CUSTOM
Details
the precipitated solid (the alkylation dimer) was removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with 2 N NaOH (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)=O)OCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 8.07 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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